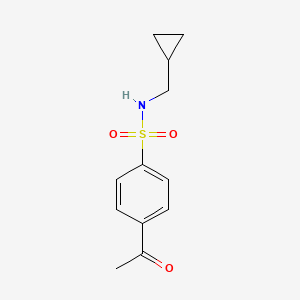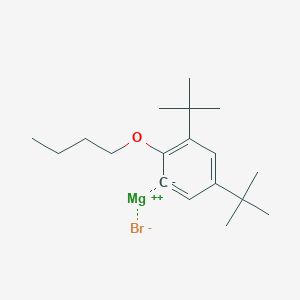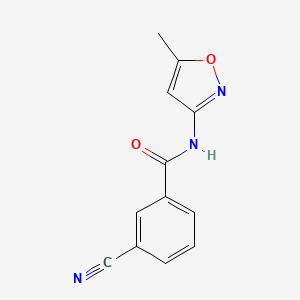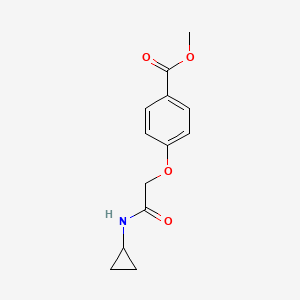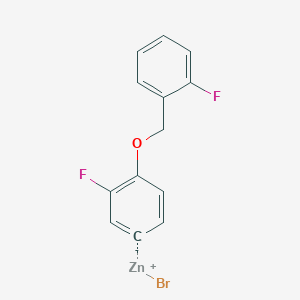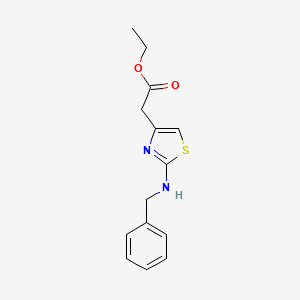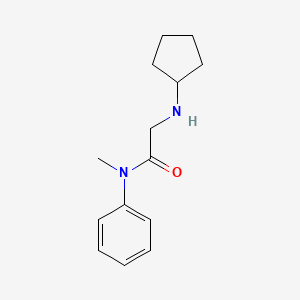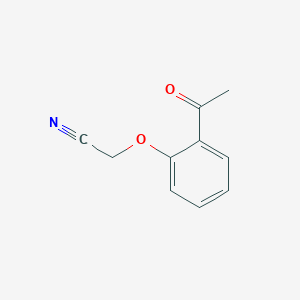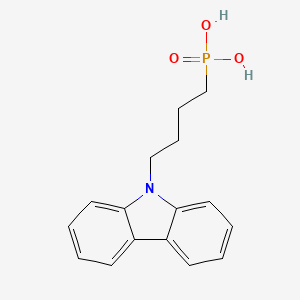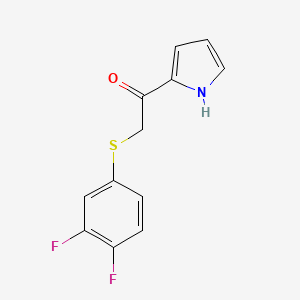
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one is an organic compound that features a difluorophenyl group, a thioether linkage, and a pyrrole ring
Métodos De Preparación
The synthesis of 2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzenethiol and 1H-pyrrole-2-carbaldehyde.
Reaction Conditions: The key step involves the formation of a thioether bond between the 3,4-difluorobenzenethiol and the pyrrole derivative. This is usually achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to maximize yield and purity.
Análisis De Reacciones Químicas
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Aplicaciones Científicas De Investigación
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the pyrrole ring can participate in binding interactions, while the thioether linkage may influence the compound’s overall conformation and reactivity. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can be compared with similar compounds such as:
2-((3,4-Dichlorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
2-((3,4-Difluorophenyl)thio)-1-(1h-imidazol-2-yl)ethan-1-one: The imidazole ring can provide different binding interactions compared to the pyrrole ring, leading to variations in its applications and effects.
Propiedades
Fórmula molecular |
C12H9F2NOS |
|---|---|
Peso molecular |
253.27 g/mol |
Nombre IUPAC |
2-(3,4-difluorophenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C12H9F2NOS/c13-9-4-3-8(6-10(9)14)17-7-12(16)11-2-1-5-15-11/h1-6,15H,7H2 |
Clave InChI |
GZVSOUITZWZSAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C(=O)CSC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)

![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)


